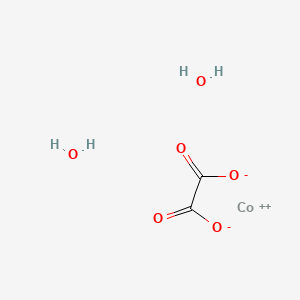

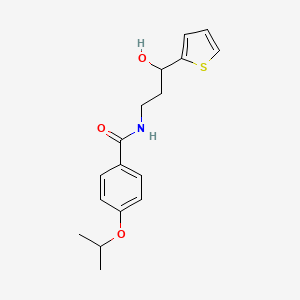

![molecular formula C13H15N3O3S2 B2951266 N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide CAS No. 701282-20-4](/img/structure/B2951266.png)

N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide

Overview

Description

N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide, also known as NSBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. NSBTA is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide exerts its biological effects by binding to specific targets in cells and tissues. In cancer cells, N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. In the brain, N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting these enzymes, N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide can disrupt the normal cellular processes that are required for cancer cell growth and brain function.

Biochemical and Physiological Effects:

N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has been shown to have various biochemical and physiological effects, depending on the target and the concentration of the compound. In cancer cells, N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis or cell death. In the brain, N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has been shown to increase the levels of acetylcholine, a neurotransmitter that is essential for learning and memory. N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has also been shown to improve cerebral blood flow and reduce inflammation in animal models of brain injury.

Advantages and Limitations for Lab Experiments

N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has several advantages for lab experiments, including its high yield and purity, its potent biological activity, and its ability to penetrate the blood-brain barrier. However, N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations can be overcome by using appropriate controls and experimental conditions, such as using lower concentrations of N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide or using alternative solvents.

Future Directions

N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has significant potential for further research in various fields, including medicinal chemistry, neuroscience, and biochemistry. Some possible future directions for research include:

1. Investigating the structure-activity relationship of N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide and its analogs to identify more potent and selective compounds for specific targets.

2. Studying the pharmacokinetics and pharmacodynamics of N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide in animal models and human subjects to determine its safety and efficacy.

3. Exploring the potential applications of N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide in other diseases, such as Parkinson's disease and multiple sclerosis.

4. Developing new methods for synthesizing N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide and its analogs that are more efficient and environmentally friendly.

5. Investigating the potential of N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide as a drug delivery system for other compounds, such as anticancer drugs and neuroprotective agents.

Conclusion:

N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide is a sulfonamide-based compound that has significant potential for scientific research in various fields, including medicinal chemistry, neuroscience, and biochemistry. N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has several advantages for lab experiments, including its high yield and purity, its potent biological activity, and its ability to penetrate the blood-brain barrier. Future research directions for N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide include investigating its structure-activity relationship, studying its pharmacokinetics and pharmacodynamics, exploring its potential applications in other diseases, developing new synthesis methods, and investigating its potential as a drug delivery system for other compounds.

Synthesis Methods

N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with pyrrolidine and p-toluenesulfonyl chloride, followed by acetylation with acetic anhydride. Another method involves the reaction of 2-aminobenzothiazole with pyrrolidine and chlorosulfonic acid, followed by acetylation with acetic anhydride. The yield of N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide using these methods is typically high, and the compound can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. In neuroscience, N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has been shown to have neuroprotective effects against ischemia-induced brain injury and to improve cognitive function in animal models of Alzheimer's disease. In biochemistry, N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.

properties

IUPAC Name |

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-9(17)14-13-15-11-5-4-10(8-12(11)20-13)21(18,19)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHBXLITXOSRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332520 | |

| Record name | N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49825739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

CAS RN |

701282-20-4 | |

| Record name | N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

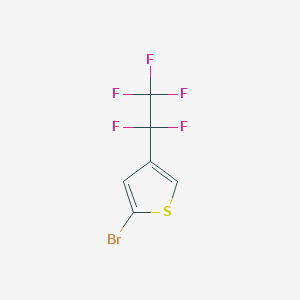

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2951191.png)

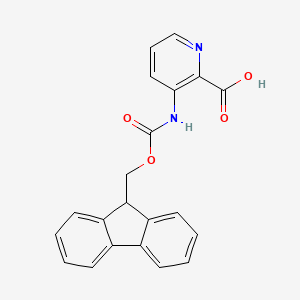

![N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2951192.png)

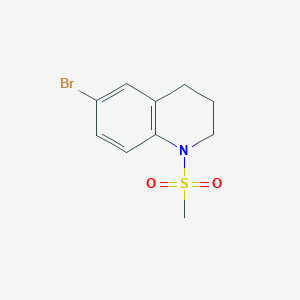

![(1R,3S)-2,2,3-Trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B2951194.png)

![4,5-Dihydrothieno[2,3-c]pyran-7-one](/img/structure/B2951197.png)

![1-(Chloromethyl)-3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2951203.png)